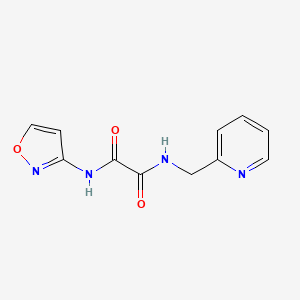

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by an isoxazole ring at the N1 position and a pyridin-2-ylmethyl group at the N2 position. The oxalamide scaffold is notable for its metabolic stability and versatility in accommodating diverse substituents, which modulate biological activity, solubility, and safety profiles .

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c16-10(11(17)14-9-4-6-18-15-9)13-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACJIKAUTHFAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the formation of the isoxazole and pyridine rings followed by their coupling through an oxalamide linkage. One common method involves the reaction of isoxazole derivatives with pyridine-2-ylmethylamine in the presence of oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The isoxazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related oxalamides and their properties:

Functional and Metabolic Comparisons

- Umami Agonists (S336) : The pyridin-2-ylmethyl group in the target compound shares structural similarity with the pyridin-2-ylethyl group in S336, a potent umami agonist. S336 exhibits rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting that the oxalamide backbone is resistant to enzymatic degradation . This metabolic stability may extend to the target compound, though specific studies are lacking.

- Antiviral Activity (Compound 13): Thiazole and chlorophenyl substituents in Compound 13 contribute to its antiviral efficacy against HIV.

- Synthetic Accessibility : Adamantyl- and benzyloxy-substituted oxalamides (e.g., Compound 6) are synthesized via reactions between amines and ethyl oxalate, a method likely applicable to the target compound .

Physicochemical Properties

While data for the target compound are sparse, analogs provide insights:

- Molecular Weight: Ranges from 302.33 (e.g., N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide) to 479.12 (Compound 13) . The target compound’s molecular weight is estimated to be ~300–350 based on its formula.

- Solubility : Pyridine and isoxazole moieties may enhance water solubility compared to adamantyl or benzyloxy groups .

Biological Activity

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Structural Overview

This compound consists of an isoxazole ring and a pyridine moiety linked through an oxalamide group. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, while the pyridine ring is a six-membered aromatic structure with one nitrogen atom. This combination enhances the compound's selectivity towards specific biological targets, particularly the GABA A α5 receptor, which plays a crucial role in the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Target Interaction

The primary biological target of this compound is the GABA A α5 receptor . This receptor subtype is implicated in various neurological functions, including anxiety regulation and seizure control. The compound exhibits both affinity and selectivity for this receptor, suggesting its potential to modulate neurotransmission effectively.

Biochemical Pathways

Upon binding to the GABA A α5 receptor, this compound may influence several biochemical pathways:

- Inhibition of neuronal excitability : By enhancing GABAergic activity, it may reduce neuronal excitability.

- Modulation of anxiety and mood : Its interactions could lead to anxiolytic effects, making it a candidate for treating anxiety disorders.

The compound's action may be influenced by various environmental factors, including the presence of other drugs and individual physiological conditions.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Isoxazole : The initial step often includes synthesizing the isoxazole ring using appropriate reagents.

- Coupling with Pyridine : The pyridine moiety is introduced through reactions involving pyridine derivatives.

- Oxalamide Bond Formation : The final step involves creating the oxalamide linkage, often using oxalyl chloride in an anhydrous environment to ensure high yields.

Anticancer Potential

Recent studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives of isoxazole have shown potential as inhibitors in cancer cell proliferation. While specific data on this compound's anticancer activity remains limited, its structural relatives indicate a promising avenue for research in oncology .

Neuropharmacological Applications

Given its selectivity for the GABA A α5 receptor, this compound may have applications in treating various neurological disorders such as:

- Anxiety Disorders : Potential anxiolytic effects through modulation of GABAergic transmission.

- Epilepsy : Possible utility in managing seizure disorders by stabilizing neuronal excitability.

Case Studies and Research Findings

A notable study highlighted that compounds targeting similar receptors demonstrated significant efficacy in preclinical models for anxiety and epilepsy. For instance, compounds exhibiting selective GABA A α5 receptor activity were shown to reduce anxiety-like behavior in animal models.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Primary Target |

|---|---|---|---|

| This compound | Structure | Modulates GABAergic activity | GABA A α5 receptor |

| 2-Oxoindolin derivatives | Structure | CSF-1R inhibition; anticancer | CSF-1R |

| Other isoxazole derivatives | Various | Anticancer properties | Varies |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via a two-step coupling reaction. First, oxalyl chloride reacts with isoxazol-3-amine to form an intermediate oxalyl monoamide. This intermediate is then coupled with pyridin-2-ylmethylamine under basic conditions (e.g., using triethylamine or DMAP as catalysts). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purity can be enhanced via column chromatography or recrystallization . For analogs, adjusting stoichiometry and reaction time improves yields, as demonstrated in related oxalamide syntheses .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization in methanol/water mixtures often yields suitable crystals. Complementary techniques include:

- NMR spectroscopy : 1H and 13C NMR verify proton environments and carbon frameworks (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm).

- LC-MS : Validates molecular weight and purity (>95% by HPLC).

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : The compound’s acute toxicity (oral LD50: Category 4) and skin/eye irritation (Category 2) require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste handlers.

- Storage : Dry, dark conditions at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this oxalamide derivative?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Isoxazole ring : Electron-withdrawing groups (e.g., Cl, NO2) at position 5 enhance metabolic stability but may reduce solubility.

- Pyridylmethyl group : Methylation of the pyridine nitrogen improves bioavailability by reducing first-pass metabolism.

- Oxalamide linker : Replacing the oxalamide with a thioamide decreases hydrogen-bonding capacity, altering target affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like HIV-1 gp120 or soluble epoxide hydrolase .

Q. What experimental and computational approaches are used to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols : Replicate assays in triplicate using reference compounds (e.g., NAMI-A for cytotoxicity).

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers.

- Molecular dynamics (MD) simulations : Assess target flexibility (e.g., HIV CD4-binding site conformations) to explain potency differences .

Q. How can coordination chemistry principles be applied to design metal complexes using this compound as a ligand?

- Methodological Answer : The oxalamide moiety acts as a bidentate ligand, coordinating metals via carbonyl oxygen and pyridyl nitrogen. For example:

- Cu(II) complexes : Synthesized in methanol/water, yielding octahedral geometries with magnetic properties (e.g., antiferromagnetic coupling).

- Ru(III) complexes : Analogous to NAMI-A, these exhibit anticancer activity via ROS generation. Characterization via cyclic voltammetry and EPR spectroscopy confirms oxidation states .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions.

- Metabolic stability : Introduce fluorine atoms at meta positions to block CYP450 oxidation.

- Tissue distribution : Radiolabel with 14C for autoradiography in rodent models. LC-MS/MS quantifies plasma and organ concentrations .

Methodological Considerations

- Data Reproducibility : Always report solvent purity (e.g., anhydrous DMSO for assays) and instrument calibration details.

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.